N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(methylthio)nicotinamide
Description
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(methylthio)nicotinamide is a nicotinamide derivative characterized by a pyridine core substituted at the 2-position with a methylthio (-SCH₃) group. The amide nitrogen is further modified with a furan-3-ylmethyl group and a 2-methoxyethyl substituent.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-19-9-7-17(10-12-5-8-20-11-12)15(18)13-4-3-6-16-14(13)21-2/h3-6,8,11H,7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJMGLLHFSUVGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C2=C(N=CC=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(methylthio)nicotinamide typically involves multi-step organic reactions. One common route starts with the nicotinamide core, which undergoes alkylation with furan-3-ylmethyl bromide in the presence of a base such as potassium carbonate. This is followed by the introduction of the 2-methoxyethyl group through a nucleophilic substitution reaction using 2-methoxyethyl chloride. Finally, the methylthio group is introduced via a thiolation reaction using methylthiolating agents like methylthiol chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group on the nicotinamide core can be reduced to an amine.
Substitution: The methoxyethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amino derivatives of the nicotinamide core.
Substitution: Various substituted nicotinamides depending on the nucleophile used.
Scientific Research Applications
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(methylthio)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include modulation of signal transduction pathways or interference with DNA replication processes.
Comparison with Similar Compounds
Key Structural Features :
- Pyridine backbone : Provides a planar aromatic system for molecular interactions.
- N-furan-3-ylmethyl : Introduces a heterocyclic furan ring, which may influence binding specificity.
- N-2-methoxyethyl : Improves solubility due to the ether oxygen and hydrophilic chain.
Structural and Physicochemical Properties
The table below compares the target compound with structurally related molecules from the evidence:
Key Observations :
- Solubility : The 2-methoxyethyl group may improve aqueous solubility relative to purely hydrophobic substituents (e.g., trifluoromethyl in flutolanil) .
- Stability : Thioether linkages (as in the target compound and ranitidine analogs) are generally stable under physiological conditions, supporting oral bioavailability .
Pharmaceutical Analogs
- Goxalapladib : A naphthyridine derivative with a methoxyethyl-piperidine group, demonstrating the role of ether-containing chains in targeting atherosclerosis . The target compound’s methoxyethyl group may similarly modulate pharmacokinetics.
- Ranitidine Analogs : Furan and thioether motifs in ranitidine-related compounds highlight the importance of heterocycles in receptor binding. The target compound’s furan-3-ylmethyl group (vs. ranitidine’s 2-yl substitution) could alter target specificity .
Pesticide Analogs
- Flutolanil and Cyprofuram : These amide-based fungicides share a benzamide core but differ in substituents (e.g., trifluoromethyl, isopropoxy). The target compound’s methylthio and furan groups suggest divergent bioactivity, likely steering it away from pesticidal applications .
Research Findings and Mechanistic Insights
- Substituent Positioning : The furan-3-ylmethyl group in the target compound may engage in unique π-π or hydrogen-bonding interactions compared to furan-2-yl derivatives (e.g., ’s analog), influencing receptor affinity .
- Electron Effects : The electron-donating methylthio group (vs. electron-withdrawing chloro in ) could stabilize the pyridine ring, altering metabolic stability or reactivity .
- Comparative Toxicity : The absence of highly toxic groups (e.g., nitro or trifluoromethyl in and ) suggests a safer profile for the target compound .
Biological Activity
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(methylthio)nicotinamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with methoxyethyl and methylthio substituents on a nicotinamide backbone. The specific synthetic routes can vary, but they often utilize standard organic chemistry techniques such as nucleophilic substitution and condensation reactions.
Antiproliferative Activity
Recent studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The IC50 values (the concentration required to inhibit 50% of cell proliferation) have been reported in the low micromolar range, suggesting potent activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 3.1 |
| HCT 116 | 4.0 |
| HEK 293 | 5.3 |
These results indicate that the compound may be effective in targeting specific cancer types, particularly breast cancer (MCF-7).
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. It has shown significant scavenging activity against free radicals in various assays, outperforming some standard antioxidants like butylated hydroxytoluene (BHT).
The biological activity of this compound is believed to stem from its ability to modulate oxidative stress pathways and inhibit cell proliferation through various mechanisms, including the induction of apoptosis in cancer cells.
Case Studies
- Case Study on MCF-7 Cells : A study conducted on MCF-7 cells demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed under microscopy.
- In Vivo Studies : Preliminary in vivo studies using animal models have suggested that this compound may reduce tumor growth significantly compared to controls, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
